2-methyl-7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine 2-methyl-7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine
Brand Name: Vulcanchem
CAS No.: 1195534-16-7
VCID: VC8407295
InChI: InChI=1S/C10H10F3NO/c1-6-5-14-8-3-2-7(10(11,12)13)4-9(8)15-6/h2-4,6,14H,5H2,1H3
SMILES: CC1CNC2=C(O1)C=C(C=C2)C(F)(F)F
Molecular Formula: C10H10F3NO
Molecular Weight: 217.19 g/mol

2-methyl-7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine

CAS No.: 1195534-16-7

Cat. No.: VC8407295

Molecular Formula: C10H10F3NO

Molecular Weight: 217.19 g/mol

* For research use only. Not for human or veterinary use.

2-methyl-7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine - 1195534-16-7

Specification

CAS No. 1195534-16-7
Molecular Formula C10H10F3NO
Molecular Weight 217.19 g/mol
IUPAC Name 2-methyl-7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine
Standard InChI InChI=1S/C10H10F3NO/c1-6-5-14-8-3-2-7(10(11,12)13)4-9(8)15-6/h2-4,6,14H,5H2,1H3
Standard InChI Key HWVJNARPWQAWGI-UHFFFAOYSA-N
SMILES CC1CNC2=C(O1)C=C(C=C2)C(F)(F)F
Canonical SMILES CC1CNC2=C(O1)C=C(C=C2)C(F)(F)F

Introduction

Chemical Structure and Molecular Characteristics

Structural Elucidation

2-Methyl-7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine (C₁₀H₁₀F₃NO) consists of a partially saturated benzoxazine core. The 3,4-dihydro designation indicates two hydrogen atoms saturating the oxazine ring, reducing steric strain while maintaining rigidity. Key structural features include:

  • Methyl group (CH₃) at position 2, enhancing steric bulk and influencing polymerization kinetics.

  • Trifluoromethyl group (CF₃) at position 7, contributing to electron-withdrawing effects and thermal resilience .

Table 1: Comparative Molecular Properties of Fluorinated Benzoxazines

CompoundMolecular FormulaMolecular Weight (g/mol)Substitutions
2-Methyl-7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazineC₁₀H₁₀F₃NO217.192-CH₃, 7-CF₃
6-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine C₉H₈F₃NO203.166-CF₃
7-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine C₉H₁₀FNO167.192-CH₃, 7-F

The trifluoromethyl group’s electronegativity (3.98) and bond energy (552 kJ/mol for C-F) significantly enhance thermal and oxidative stability compared to non-fluorinated analogs .

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves a Mannich condensation reaction, combining 2-methylphenol, trifluoroacetophenone, and a primary amine. For instance, reacting 2-methyl-4-(trifluoromethyl)phenol with formaldehyde and methylamine yields the target compound via cyclization .

Spectroscopic Characterization

  • FTIR Analysis:

    • C-F stretch: 1121 cm⁻¹ (strong, characteristic of CF₃) .

    • C-N-C asymmetric stretch: 1170 cm⁻¹ .

    • Aromatic C=C stretches: 1610 cm⁻¹ (trisubstituted benzene) .

  • NMR Spectroscopy:

    • ¹H-NMR:

      • Oxazine ring protons: 4.69 ppm (Ar-CH₂-N-) and 5.50 ppm (-O-CH₂-N-) .

      • Methyl group: 1.55 ppm (singlet) .

    • ¹³C-NMR:

      • CF₃ carbon: 130.8 ppm (quartet, J = 288 Hz) .

      • Oxazine carbons: 48.7 ppm (Ar-CH₂-N-) and 78.9 ppm (-O-CH₂-N-) .

    • ¹⁹F-NMR:

      • CF₃ signal: −63.2 ppm .

Thermal and Curing Behavior

Thermal Stability

The compound exhibits superior thermal resilience due to its rigid biphenyl backbone and CF₃ groups. Thermogravimetric analysis (TGA) under nitrogen reveals:

  • Td₅ (5% weight loss): 398°C .

  • Td₁₀ (10% weight loss): 427°C .

  • Char yield at 800°C: 45–50% .

Table 2: Thermal Properties vs. Non-Fluorinated Analogues

Property2-Methyl-7-(trifluoromethyl)-benzoxazineODA-BOZ (Non-fluorinated)
Td₅ (°C)398375
Td₁₀ (°C)427402
Char Yield at 800°C (%)4835

Curing Kinetics

Curing with epoxy resins follows a two-stage exothermic process, analyzed via differential scanning calorimetry (DSC):

  • Stage 1: Ring-opening polymerization (243.8–270.8°C).

  • Stage 2: Crosslinking with epoxy (283.3–302.1°C) .

Activation energies (Eₐ) calculated via Kissinger and Ozawa methods:

  • Eₐ (Stage 1): 104.65 kJ/mol .

  • Eₐ (Stage 2): 189.35 kJ/mol .

Mechanical and Dielectric Properties

Dynamic Mechanical Analysis (DMA)

Cured polybenzoxazine composites exhibit:

  • Glass Transition Temperature (Tg): 198°C (tan δ peak) .

  • Storage Modulus (E’): 3.2 GPa at 25°C .

Dielectric Performance

The CF₃ group reduces dielectric constants (Dk) via low polarizability:

  • Dk (1 MHz): 2.8 .

  • Dissipation Factor (Df): 0.0025 .

Applications in Advanced Materials

High-Temperature Composites

Used in quartz-fiber-reinforced polymers (QFRPs) for aerospace components, offering:

  • Continuous Service Temperature: Up to 250°C .

  • Coefficient of Thermal Expansion (CTE): 18 ppm/°C .

Microelectronics

Low Dk/Df values make it suitable for:

  • Printed Circuit Board (PCB) Laminates.

  • Semiconductor Encapsulants .

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